Tert-butyl 2-piperidin-3-ylpropanoate
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Overview
Description
Tert-butyl 2-piperidin-3-ylpropanoate: is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-piperidin-3-ylpropanoate typically involves the reaction of piperidine derivatives with tert-butyl esters. One common method involves the reaction of benzyl cyanide with tert-butyl hydroperoxide under metal-free conditions. This reaction proceeds smoothly with Csp3-H bond oxidation, C-CN bond cleavage, and C-O bond formation occurring in one pot .
Industrial Production Methods: Industrial production of tert-butyl esters, including this compound, often involves the use of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate. This method provides high yields and is efficient for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-piperidin-3-ylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: tert-butyl hydroperoxide
Reduction: Lithium aluminum hydride
Substitution: Various nucleophiles under basic or acidic conditions
Major Products Formed:
Oxidation: Formation of corresponding ketones or alcohols
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted piperidine derivatives
Scientific Research Applications
Chemistry: Tert-butyl 2-piperidin-3-ylpropanoate is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of piperidine-based pharmaceuticals .
Biology: In biological research, piperidine derivatives are studied for their potential pharmacological activities. They are known to exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties .
Medicine: The compound is used in the development of new drugs, particularly those targeting the central nervous system. Piperidine derivatives are present in more than twenty classes of pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2-piperidin-3-ylpropanoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the compound it interacts with .
Comparison with Similar Compounds
- tert-Butyl (2-piperidin-3-ylethyl)carbamate
- tert-Butyl 2-oxo-3-(trifluoromethyl)piperidin-3-ylcarbamate
- tert-Butyl (2-morpholin-2-ylethyl)carbamate
- tert-Butyl methyl (3-piperidinylmethyl)carbamate hydrochloride
Uniqueness: Tert-butyl 2-piperidin-3-ylpropanoate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis. Its versatility in forming different derivatives and its applications in multiple fields highlight its importance compared to other similar compounds.
Properties
IUPAC Name |
tert-butyl 2-piperidin-3-ylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-9(10-6-5-7-13-8-10)11(14)15-12(2,3)4/h9-10,13H,5-8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTDGYSWPJSGOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCNC1)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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